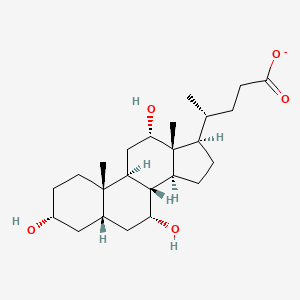
Cholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholate is a bile acid derivative, specifically a trihydroxy-5beta-cholanic acid. It is a metabolite found in humans and other mammals, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the intestine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Cholate can be achieved through various synthetic routes. One common method involves the hydrolysis of bile acids from animal sources such as bovine or porcine bile. The process includes the following steps :
Hydrolysis: Bile acids are hydrolyzed using sodium hydroxide at elevated temperatures.
Acidification: The hydrolyzed product is acidified using sulfuric acid to precipitate the crude bile acids.
Purification: The crude bile acids are purified through crystallization using ethanol and ethyl acetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from animal bile, followed by chemical synthesis and purification processes similar to the laboratory methods .
Analyse Des Réactions Chimiques
Types of Reactions
Cholate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is used for the reduction of the carboxyl group.
Substitution: Various reagents such as acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto, 7-keto, and 12-keto derivatives.
Reduction: Formation of 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-ol.
Substitution: Formation of esters and ethers depending on the substituent used.
Applications De Recherche Scientifique
Cholate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Industry: Used as an emulsifying agent in the formulation of pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of Cholate involves its interaction with the Farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. By binding to this receptor, the compound modulates various metabolic pathways, leading to its effects on lipid and glucose homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid: Similar structure but different stereochemistry at the 12th position.
Cholic acid: Another bile acid with similar hydroxylation pattern but different biological roles.
Uniqueness
Cholate is unique due to its specific stereochemistry, which influences its interaction with biological receptors and its metabolic effects. This makes it distinct from other bile acids and their derivatives .
Propriétés
Formule moléculaire |
C24H39O5- |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
Clé InChI |
BHQCQFFYRZLCQQ-OELDTZBJSA-M |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES isomérique |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonymes |
Cholate Cholates |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















